Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused with a pyrimidine ring, and it is substituted with a nitrophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The nitrophenyl group is then introduced via nitration reactions, and the methyl ester group is added through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole or pyrimidine derivatives.
Scientific Research Applications
Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzimidazole and pyrimidine rings can intercalate with DNA, affecting replication and transcription processes. These interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar core structure but lacking the pyrimidine ring and nitrophenyl group.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Another compound with a nitrophenyl group, but with a thiophene ring instead of a benzimidazole-pyrimidine system.
Uniqueness
Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its fused ring system and specific substitutions, which confer distinct chemical and biological properties. Its combination of a benzimidazole and pyrimidine ring with a nitrophenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16N4O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H16N4O4/c1-11-16(18(24)27-2)17(12-7-9-13(10-8-12)23(25)26)22-15-6-4-3-5-14(15)21-19(22)20-11/h3-10,17H,1-2H3,(H,20,21) |
InChI Key |
DOEIHXZZOMIIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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